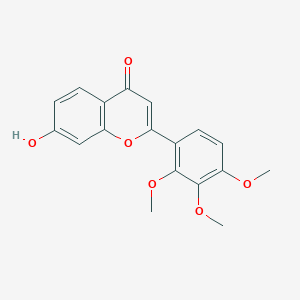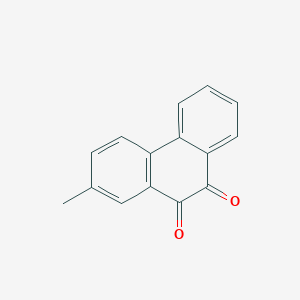
2-Methylphenanthrene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methylphenanthrene-9,10-dione is an organic compound belonging to the class of phenanthrenequinones It is characterized by a phenanthrene backbone with a methyl group at the 2-position and two ketone groups at the 9 and 10 positions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylphenanthrene-9,10-dione typically involves the oxidation of 2-methylphenanthrene. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions. The reaction is usually carried out under reflux to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of environmentally friendly oxidizing agents and solvents is also explored to minimize environmental impact.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more complex quinones.
Reduction: It can be reduced to form 2-methylphenanthrene-9,10-diol using reducing agents like sodium borohydride (NaBH₄).
Substitution: The methyl group at the 2-position can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (Br₂, Cl₂) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Higher quinones.
Reduction: 2-Methylphenanthrene-9,10-diol.
Substitution: Halogenated derivatives of this compound.
科学研究应用
2-Methylphenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Methylphenanthrene-9,10-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, which may contribute to its antimicrobial and anticancer activities. The specific molecular targets and pathways involved are still under investigation.
相似化合物的比较
Phenanthrenequinone: Lacks the methyl group at the 2-position.
2-Methylphenanthrene: Lacks the ketone groups at the 9 and 10 positions.
9,10-Phenanthrenedione: Lacks the methyl group at the 2-position.
Uniqueness: 2-Methylphenanthrene-9,10-dione is unique due to the presence of both the methyl group and the ketone groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
159530-25-3 |
|---|---|
分子式 |
C15H10O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
2-methylphenanthrene-9,10-dione |
InChI |
InChI=1S/C15H10O2/c1-9-6-7-11-10-4-2-3-5-12(10)14(16)15(17)13(11)8-9/h2-8H,1H3 |
InChI 键 |
LIRMPWAMAFHSJU-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


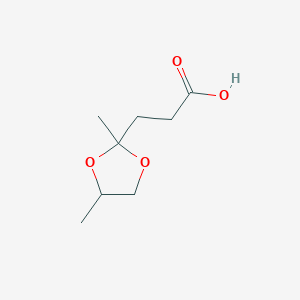
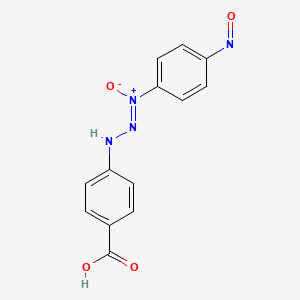
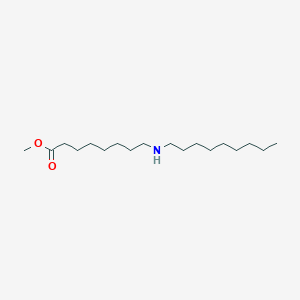
![2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-[(7-methylbenzo[a]anthracen-12-yl)methyl]-1H-purin-6-one](/img/structure/B14271872.png)
![8-(2-Methylpropylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B14271877.png)
![2-Iodo-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14271900.png)

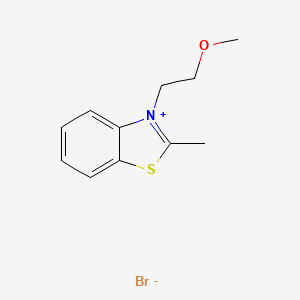
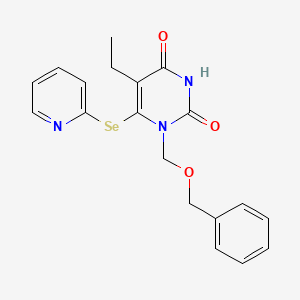
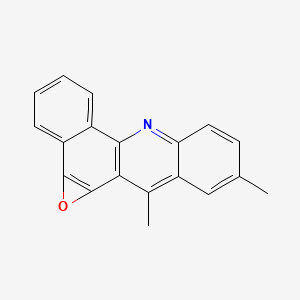
![(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B14271948.png)
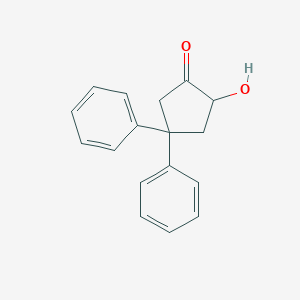
![4,7-Bis{[2-(trimethylsilyl)ethyl]sulfanyl}deca-4,6-diene-2,8-diynal](/img/structure/B14271956.png)
